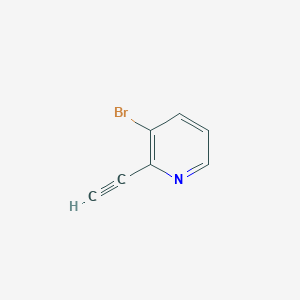

3-Bromo-2-ethynylpyridine

Description

Significance of Halogenated Ethynylpyridines in Organic Synthesis and Material Science

Halogenated ethynylpyridines are a class of organic compounds that possess significant value due to their dual reactivity. The presence of both a halogen atom and an ethynyl (B1212043) group allows for selective and sequential chemical modifications. core.ac.uk In organic synthesis, the ethynyl group is a versatile functional handle for reactions such as the Sonogashira cross-coupling, which is a powerful method for forming carbon-carbon bonds. researchgate.netorganic-chemistry.org This reaction is frequently employed to couple terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. organic-chemistry.org Furthermore, the alkyne moiety can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create triazole rings, which are important structures in medicinal chemistry. smolecule.comacs.org

The halogen atom, typically bromine or chlorine, serves as a reactive site for various transformations, including nucleophilic substitution and other cross-coupling reactions. smolecule.com The position of the halogen on the pyridine (B92270) ring influences the electronic properties and reactivity of the molecule. For instance, the bromine at the 2-position of a pyridine ring is known to be more activated for Sonogashira coupling compared to other positions. core.ac.uk

In the realm of material science, these compounds are valuable precursors for the synthesis of conjugated polymers. smolecule.combohrium.com The rigid, planar structure of the pyridine ring combined with the linear ethynyl linker can be used to construct extended π-conjugated systems. bohrium.com These materials often exhibit interesting electro-optical properties, making them potential candidates for applications in molecular electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). smolecule.combohrium.com

Strategic Importance of Pyridine Derivatives as Precursors to Complex Molecules

The pyridine ring is a fundamental heterocyclic scaffold found in a vast number of natural products, pharmaceuticals, and agrochemicals. researchgate.netrsc.orgnih.gov Its presence is often crucial for the biological activity of a molecule. rsc.orgresearchgate.net Pyridine and its derivatives are highly sought-after in the pharmaceutical industry for developing new drugs. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which often improves the solubility and bioavailability of drug candidates. researchgate.netnih.gov

Pyridine derivatives serve as essential building blocks for the synthesis of more elaborate molecular structures. researchgate.netrsc.org Their utility stems from the ability to undergo a variety of chemical transformations. The pyridine ring can be prone to nucleophilic substitution, particularly at the 2- and 4-positions, and electrophilic substitution, which typically occurs at the 3-position under specific conditions. nih.gov The strategic functionalization of the pyridine core allows chemists to construct complex molecules with high precision. rsc.org This adaptability makes pyridine derivatives indispensable starting materials in the process of drug discovery and the development of new functional materials. researchgate.netresearchgate.net

Overview of Current Research Landscape on 3-Bromo-2-ethynylpyridine

Current research on this compound primarily focuses on its application as a versatile intermediate in organic synthesis. Its unique structure, combining a reactive bromine atom and a terminal alkyne on a pyridine scaffold, makes it a valuable tool for constructing complex heterocyclic systems.

A key area of investigation involves its use in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. core.ac.uk This reaction allows for the facile formation of a carbon-carbon bond at the ethynyl position, linking the pyridine core to various aryl or vinyl groups. mdpi.comrsc.org Research has shown that related compounds, such as 3-bromo-2-chloropyridine, readily undergo Sonogashira coupling with terminal alkynes. core.ac.uk This suggests that this compound can be similarly employed to synthesize a wide array of substituted pyridine derivatives.

Furthermore, the compound is a precursor for the synthesis of fused heterocyclic systems. For example, a methodology for synthesizing 2-(hetero)arylthieno[2,3-b]pyridines involves an initial Sonogashira coupling of a dihalopyridine followed by cyclization with a sulfur source. core.ac.uk Given its structure, this compound is an ideal candidate for similar multi-step synthetic strategies to access novel polycyclic aromatic compounds. The ethynyl group can also participate in intramolecular cyclization reactions to form indolizines and cyclazines. jst.go.jp The reactivity of the ethynyl group in ethynylpyridines is influenced by its position on the ring; for instance, 3-ethynylpyridine (B57287) was found to be inert in certain hydrohalogenation reactions where 2- and 4-ethynylpyridines reacted, highlighting the distinct chemical behavior imparted by the substituent pattern. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINPRHPJAPWMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318791 | |

| Record name | 3-Bromo-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96439-99-5 | |

| Record name | 3-Bromo-2-ethynylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96439-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Ethynylpyridine

Precursor Synthesis and Halogenation Strategies

This approach involves the sequential introduction of the bromo and ethynyl (B1212043) groups onto a pyridine (B92270) scaffold. The order of these introductions can vary, but typically involves either the bromination of a pre-functionalized pyridine or the introduction of an ethynyl moiety to a brominated pyridine precursor.

Achieving regioselective C3-bromination of the pyridine ring is a critical step in precursor-based syntheses. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution, such as halogenation, is challenging and often requires harsh conditions, leading to mixtures of products. The nitrogen atom deactivates the ring, particularly at the C2, C4, and C6 positions, making the C3 and C5 positions the most likely sites for substitution. youtube.com

Direct bromination of pyridine can be achieved using bromine in concentrated sulfuric acid at high temperatures (130-140 °C). google.com This method, however, can suffer from low yields and the formation of polybrominated species.

More sophisticated and selective methods have been developed to overcome these challenges. One notable strategy involves a "ring-opening, halogenation, ring-closing" approach utilizing Zincke imine intermediates. nih.govchemrxiv.org This process temporarily transforms the electron-deficient pyridine into an electron-rich azatriene intermediate, which can undergo electrophilic substitution, like bromination with N-Bromosuccinimide (NBS), with high selectivity at the C3 position. nih.govchemrxiv.org Subsequent ring-closure reforms the aromatic pyridine ring, now functionalized at the desired position. This method is compatible with a range of substituted pyridines. nih.govchemrxiv.orgdntb.gov.ua

Computational studies have shown that for halogenation via Zincke intermediates, the C3 position is electronically favored, explaining the high selectivity observed in these reactions. nih.gov

The introduction of an ethynyl group, particularly at the C2 position, is another key transformation. A common method involves the use of a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). For instance, 2-chloropyridine (B119429) or 2-bromopyridine (B144113) can be coupled with TMSA, followed by the removal of the trimethylsilyl (B98337) protecting group to yield 2-ethynylpyridine (B158538). chemicalbook.comwikipedia.org The desilylation is typically achieved under basic conditions, for example, using potassium hydroxide (B78521) in a methanol/dichloromethane solvent system. chemicalbook.com

Alternatively, the ethynyl group can be installed via the Sonogashira coupling of a C2-halopyridine with a terminal alkyne, a reaction that will be discussed in greater detail as a direct synthetic method in the following section. This underscores the versatility of the Sonogashira reaction in the synthesis of ethynylpyridines. sigmaaldrich.com

Direct Synthesis of 3-Bromo-2-ethynylpyridine via Cross-Coupling

The most direct and widely utilized method for synthesizing this compound and its derivatives is the palladium-catalyzed Sonogashira cross-coupling reaction. wikipedia.orgmdpi.comorganic-chemistry.org This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, making it ideal for connecting an ethynyl group to a pre-brominated pyridine ring. wikipedia.orglibretexts.org

The Sonogashira reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. libretexts.orgnih.gov Transmetalation between the organopalladium complex and the copper acetylide, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst. libretexts.org

This methodology has been successfully applied to synthesize a wide array of 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines and various terminal alkynes, demonstrating its broad utility for functionalizing the pyridine core. scirp.orgsemanticscholar.org

The efficiency of the Sonogashira coupling is highly dependent on the reaction conditions, including the choice of catalyst, ligand, co-catalyst, base, and solvent. scirp.orgsemanticscholar.org Extensive research has focused on optimizing these parameters to achieve high yields and mild reaction conditions.

Catalyst System: The classic catalyst system consists of a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI). libretexts.org The copper co-catalyst is crucial for increasing the reaction rate under mild conditions. wikipedia.org However, copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts. libretexts.orgnih.gov

Ligands: Phosphine (B1218219) ligands, like triphenylphosphine (B44618) (PPh₃), are commonly used to stabilize the palladium catalyst. libretexts.orgscirp.org The electronic and steric properties of the ligand can significantly impact catalytic activity. Bulky and electron-rich ligands can promote the reaction's efficiency. libretexts.org N-Heterocyclic carbenes (NHCs) have also emerged as effective alternatives to phosphine ligands, offering high stability and activity. mdpi.comlibretexts.org

Base and Solvent: An amine base, such as triethylamine (B128534) (Et₃N) or piperidine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. libretexts.orgscirp.org The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) being commonly employed. scirp.orgsemanticscholar.org

A study on the synthesis of 2-amino-3-alkynylpyridines identified the following optimal conditions: 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI, and Et₃N as the base in DMF at 100°C. These conditions provided moderate to excellent yields (72% - 96%) for a range of substrates. scirp.orgsemanticscholar.org

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |

| 2 | Pd(OAc)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 91 |

| 3 | PdCl₂(PPh₃)₂ (2.5) | - | CuI (5) | Et₃N | DMF | 100 | 3 | 89 |

| 4 | Pd(CF₃COO)₂ (2.5) | - | CuI (5) | Et₃N | DMF | 100 | 3 | 75 |

| 5 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | - | Et₃N | DMF | 100 | 3 | Trace |

| 6 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | K₂CO₃ | DMF | 100 | 3 | 65 |

| 7 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | Toluene (B28343) | 100 | 3 | 82 |

The direct synthesis of this compound via Sonogashira coupling typically starts from a dihalogenated pyridine, most commonly 2,3-dibromopyridine (B49186). The success of this approach hinges on the selective reaction at one of the two bromine-substituted positions.

The general reactivity trend for halides in oxidative addition to palladium(0) is I > Br > Cl > F. mdpi.comlibretexts.org When a substrate contains two different halogens, the coupling reaction can be directed to the more reactive halide. For example, in 2-bromo-4-iodo-quinoline, the acetylene (B1199291) selectively adds at the iodide position. libretexts.org

For a substrate like 2,3-dibromopyridine, where both halogens are the same, selectivity is governed by the electronic and steric environment of the C-Br bonds. The C2 position of the pyridine ring is more electron-deficient than the C3 position, making the C2-Br bond generally more reactive towards oxidative addition. This inherent difference in reactivity allows for the selective monocoupling of an alkyne at the C2 position, leaving the C3-bromo group intact.

By carefully controlling the reaction conditions—such as using one equivalent of the terminal alkyne and maintaining moderate temperatures—it is possible to favor the formation of this compound over the disubstituted product. However, a significant limitation is the potential for over-reaction, leading to the formation of 2,3-diethynylpyridine, which can reduce the yield of the desired monosubstituted product. The presence of electron-donating groups on the aryl halide can decrease reactivity, while electron-withdrawing groups tend to increase it. nih.gov

Alternative Transition Metal-Catalyzed Alkynylation Reactions

The Sonogashira cross-coupling reaction remains a cornerstone for the formation of C(sp²)-C(sp) bonds and is widely employed for the synthesis of this compound from 2,3-dibromopyridine or 3-bromo-2-halopyridines. While traditionally a palladium- and copper-cocatalyzed reaction, significant research has been directed towards developing alternative and more robust catalytic systems to overcome challenges such as catalyst deactivation and the need for stringent anaerobic conditions.

A variety of palladium catalysts have been successfully utilized for the Sonogashira coupling of bromopyridines with terminal alkynes. These reactions are typically carried out in the presence of a copper(I) co-catalyst and an amine base. For instance, the coupling of 2-amino-3-bromopyridines with various terminal alkynes has been achieved in good to excellent yields using a catalytic system of palladium trifluoroacetate (B77799) [Pd(CF₃COO)₂] and triphenylphosphine (PPh₃), with copper(I) iodide (CuI) as a co-catalyst and triethylamine (Et₃N) as the base in dimethylformamide (DMF) at elevated temperatures.

In an effort to develop more environmentally benign and cost-effective processes, copper-free Sonogashira reactions have gained considerable attention. These systems mitigate the formation of alkyne homocoupling byproducts often observed in the presence of copper. Various palladium complexes with bulky, electron-rich phosphine ligands have been shown to be effective for the copper-free coupling of aryl and heteroaryl bromides. For example, the use of Pd(OAc)₂ with a pyrimidine-based ligand has been reported for the efficient copper-free Sonogashira cross-coupling of aryl bromides. Furthermore, N-heterocyclic carbene (NHC) palladium complexes have also emerged as powerful catalysts for these transformations, demonstrating high activity and stability. The choice of base and solvent is also crucial, with organic bases like triethylamine and piperidine, and solvents such as DMF, acetonitrile, and toluene being commonly employed.

The table below summarizes representative examples of transition metal-catalyzed alkynylation reactions for the synthesis of ethynylpyridine derivatives, highlighting the diversity of catalyst systems and reaction conditions.

| Catalyst System | Substrate | Alkyne | Solvent/Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine (B76627) | Phenylacetylene | DMF / Et₃N | 100 °C, 3 h | 96 | organic-chemistry.org |

| Pd(OAc)₂ / Pyrimidine Ligand | Aryl Bromide | Terminal Alkyne | N/A / N/A | N/A | Good to Excellent | nih.gov |

| (AllylPdCl)₂ / P(t-Bu)₃ | Aryl Bromide | Terminal Alkyne | N/A / N/A | Room Temp. | Good to Excellent | mdpi.com |

| PdCl₂(PPh₃)₂ / CuI | 2-Amino-3-chloropyrazine | Terminal Alkyne | N/A / Base | 150 °C, 20 min (Microwave) | Good | organic-chemistry.org |

| Pd/C | Aryl Bromide | Terminal Alkyne | Solvent | N/A | Good | scispace.com |

Advanced Synthetic Techniques and Sustainable Approaches

In line with the principles of green chemistry, modern synthetic methodologies for pyridine derivatives are increasingly focused on reducing environmental impact, improving energy efficiency, and simplifying reaction procedures.

The development of green protocols for the synthesis of ethynylpyridines primarily revolves around the use of alternative energy sources, environmentally benign reaction media, and catalyst-free or solvent-free conditions.

Ionic liquids (ILs), with their negligible vapor pressure, high thermal stability, and tunable solvating properties, have emerged as promising green alternatives to volatile organic solvents. nih.gov In the context of Sonogashira couplings, ILs can serve not only as the reaction medium but also, in some cases, can act as a ligand or base. For instance, γ-valerolactone-based ionic liquids have been successfully employed as a recyclable medium for the copper- and auxiliary base-free Pd-catalyzed Sonogashira coupling of aryl iodides with functionalized acetylenes, affording products in good to excellent yields. nih.gov Biodegradable ionic liquids derived from nicotinic acid have also been investigated for copper- and phosphane-free Sonogashira reactions under ultrasonic conditions, demonstrating high stability and recyclability. researchgate.net The use of imidazolium-based ionic liquids in combination with ultrasound has also been shown to promote the Sonogashira reaction of aryl halides. organic-chemistry.org

Microwave irradiation has been widely adopted as an energy-efficient heating method that can dramatically reduce reaction times, often leading to higher yields and purer products. mdpi.comorganic-chemistry.org In the synthesis of ethynylpyridines, microwave-assisted Sonogashira couplings have been shown to be highly effective. For example, a rapid and efficient homogeneous-phase Sonogashira reaction of various aryl halides, including pyridine derivatives, with trimethylsilylacetylene has been achieved in 5-25 minutes with excellent yields under controlled microwave heating. organic-chemistry.org This methodology has also been successfully applied to the synthesis of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives, avoiding the need for protecting groups on the benzimidazole (B57391) nitrogen and offering shorter reaction times and higher yields compared to conventional heating. scispace.com Furthermore, microwave-assisted solvent- and copper-free Sonogashira couplings have been developed using palladium ionanofluids, showcasing a synergistic effect between ionic liquids and microwave heating. mdpi.com

The following table provides examples of microwave-assisted Sonogashira couplings for the synthesis of various aryl and heteroaryl alkynes, demonstrating the significant rate enhancements achieved with this technology.

| Catalyst System | Substrate | Alkyne | Solvent/Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Aryl Halides/Pyridine derivatives | Trimethylsilylacetylene | N/A / N/A | 5-25 min | 80-95 | organic-chemistry.org |

| PdCl₂(PPh₃)₂ / CuI | 6-chloro-N-phenylpyridin-3-amine | Phenylacetylene | DMSO / Et₃N | 100 °C, 5-10 min | High | scispace.com |

| Pd ionanofluids | 4-Bromoanisole | Phenylacetylene | [Cₙmim][NTf₂] / Et₃N | 50 °C, 30 min | up to 98 | mdpi.com |

| PdEnCat™ TPP30 | Aryl Iodides and Bromides | Terminal Alkynes | MeCN / DBU | 100–120 °C | Good to Excellent | semanticscholar.org |

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. Ultrasound has been successfully applied to promote various cross-coupling reactions, including the Sonogashira coupling. For instance, an ultrasound-mediated, copper- and ligand-free Sonogashira reaction of aryl iodides and bromides with terminal acetylenes catalyzed by palladium(0) nanoparticles has been reported. organic-chemistry.org This method was effective in both acetone (B3395972) and an ionic liquid, highlighting the versatility of sonication. The use of ultrasound has been shown to be particularly beneficial in heterogeneous reactions and can often reduce the need for harsh reaction conditions.

Eliminating organic solvents is a primary goal of green chemistry. Solvent-free Sonogashira couplings, often facilitated by techniques such as ball milling or microwave irradiation, offer a significant reduction in waste and environmental impact. Microwave-assisted solvent- and copper-free Sonogashira reactions have been developed, providing a clean and efficient route to coupled products. mdpi.com

The use of water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. While challenging for many organic reactions due to the poor solubility of nonpolar reactants, the development of water-soluble catalysts and micellar catalysis has enabled Sonogashira couplings to be performed in aqueous media. nih.govbeilstein-journals.org For example, a water-soluble palladium complex has been used for an efficient copper-free Sonogashira cross-coupling of various heterocyclic and aryl bromides and chlorides in a water/isopropanol mixture. organic-chemistry.org Furthermore, Sonogashira couplings of aryl bromides have been achieved at room temperature in pure water without a copper co-catalyst by employing a nanomicelle-forming amphiphile. beilstein-journals.org A microwave-assisted Sonogashira reaction in water has also been developed for the synthesis of polysubstituted aromatic alkynes, offering high yields and short reaction times without the need for an inert atmosphere. rsc.org

Flow Chemistry Applications for Continuous Synthesis

The synthesis of complex heterocyclic molecules such as this compound is increasingly benefiting from the adoption of continuous flow chemistry. This approach offers significant advantages over traditional batch processing by conducting reactions in a continuous stream within a network of tubes or microreactors. For the synthesis of this compound, which is typically achieved via a Sonogashira cross-coupling reaction, flow chemistry provides enhanced control over reaction parameters, leading to improved yield, purity, and safety. mt.comcomchart.com The modular nature of flow systems allows for the seamless integration of reaction, work-up, and purification steps, streamlining the manufacturing process. researchgate.net

The successful implementation of a continuous flow synthesis for this compound hinges on the appropriate selection of reactor design and the meticulous optimization of process parameters. The Sonogashira coupling, a palladium-copper catalyzed reaction, can be adapted to various flow reactor configurations.

Reactor Design: Common reactor types suitable for this transformation include:

Packed-Bed Reactors: These reactors contain a solid-supported catalyst (heterogeneous catalysis) packed into a column or cartridge. thalesnano.com This design simplifies post-reaction procedures by eliminating the need for catalyst separation and allows for the long-term reuse of the catalyst. contractpharma.com Systems like the H-Cube® can be adapted for Sonogashira reactions by using pre-packed catalyst cartridges (CatCarts®). thalesnano.com

Tubular Reactors: Simple coiled tubes made from materials like polytetrafluoroethylene (PTFE) or metal can be used. acs.org In some designs, the reactor material itself can be catalytic, such as using copper tubing in series with a palladium reactor, where leached palladium catalyzes the reaction within the copper tube. nih.gov

Microreactors and 3D Printed Reactors: These advanced reactors offer exceptionally high surface-area-to-volume ratios, leading to superior heat and mass transfer. comchart.comacs.org 3D printed metal reactors can be designed with complex internal geometries to ensure rapid mixing and precise temperature control, enabling reliable and fast scale-up. acs.org

Process Optimization: Optimizing a continuous flow Sonogashira reaction involves fine-tuning several key variables to maximize product yield and minimize impurities. The ability to change conditions "on the fly" in a flow system facilitates rapid optimization. thalesnano.com Key parameters include:

Catalyst System: Screening for the most effective palladium catalyst (e.g., Pd(PPh₃)₄, FibreCat®) and the concentration of the copper(I) co-catalyst is crucial. thalesnano.comrsc.org

Temperature and Pressure: Flow reactors allow for safe operation at elevated temperatures and pressures, which can significantly accelerate reaction rates. contractpharma.compharmtech.com Back-pressure regulators are used to control system pressure, which can prevent solvent boiling and improve reaction efficiency. acs.org

Flow Rate and Residence Time: The time reactants spend in the heated, catalytic zone of the reactor is precisely controlled by the system's volume and the pump flow rates. This parameter is optimized to ensure complete conversion. thalesnano.com

Solvent and Base: The choice of solvent and base is critical. Degassed solvents are often used since the catalysts can be air-sensitive. rsc.org

The following table summarizes typical parameters optimized for continuous flow Sonogashira reactions, which serve as a model for the production of this compound.

| Parameter | Example Condition(s) | Significance | Reference |

|---|---|---|---|

| Reactor Type | Packed-Bed (CatCart®); 3D Printed Metal Reactor | Determines heat/mass transfer, catalyst handling, and scalability. | thalesnano.comacs.org |

| Catalyst | Pd/PiNe; Pd(PPh₃)₄ with CuI | Reaction efficiency and turnover number depend on the chosen catalyst system. | acs.orgrsc.org |

| Temperature | 80 - 100 °C | Influences reaction kinetics; higher temperatures often increase reaction rates. | thalesnano.comrsc.org |

| Pressure | Up to 100 bar (10 MPa) | Allows for the use of solvents above their normal boiling points, increasing reaction rates. | thalesnano.com |

| Flow Rate | 0.1 mL/min | Directly controls residence time and production throughput. | rsc.org |

| Residence Time | 5 - 10 minutes | Optimized to achieve maximum conversion of starting materials to product. | thalesnano.com |

The adoption of continuous flow technology for the synthesis of this compound offers profound benefits in terms of both operational safety and production scalability.

Safety Benefits: Flow chemistry is recognized as an intrinsically safer technology compared to batch processing, particularly for hazardous reactions. pharmtech.com Key safety advantages include:

Minimized Reaction Volume: The volume of hazardous material being processed at any given moment is extremely small. pharmtech.comvapourtec.com This drastically reduces the risk associated with highly exothermic reactions or the handling of toxic reagents. mt.compharmtech.com

Superior Thermal Control: The high surface-area-to-volume ratio of flow reactors provides exceptional heat transfer capabilities. vapourtec.com This allows for the rapid dissipation of heat from exothermic reactions, preventing the formation of hot spots and eliminating the risk of thermal runaway reactions. contractpharma.com

Containment: Flow systems are sealed, minimizing operator exposure to potentially toxic chemicals and intermediates. mt.com Reactions involving gas evolution are also safer, as the rate of gas production is limited by the reagent flow rate. vapourtec.com

Scalability Benefits: Scaling up a chemical process from the laboratory to industrial production is often a significant challenge in batch chemistry. Continuous flow systems offer a more direct and reliable path to scale-up. vapourtec.com

Scaling-Up vs. Numbering-Up: Production can be increased in two primary ways. "Scaling-up" involves increasing the size of the reactor channels, while "numbering-up" (or parallelization) involves running multiple identical reactors simultaneously.

Predictable Performance: The excellent control over mixing and temperature in a flow reactor ensures that the reaction performance remains consistent when scaling up. acs.org A model-based scale-up of a Sonogashira coupling reaction demonstrated a successful 76-fold increase in production volume by moving from a lab-scale microreactor to a pilot-scale 3D printed reactor without intermediate steps. acs.org This approach enables a significant increase in productivity while maintaining product quality.

The table below illustrates the scalability of a model Sonogashira reaction in a continuous flow system.

| Parameter | Lab-Scale Microreactor | Pilot-Scale 3D Printed Reactor | Reference |

|---|---|---|---|

| Internal Reactor Volume | 2.5 mL | 190 mL | acs.org |

| Scale-Up Factor | 76 | acs.org | |

| Space-Time Yield | 412 kg m–3 h–1 | acs.orgacs.org | |

| Productivity Rate | - | 0.078 kg h–1 | acs.orgacs.org |

Reactivity and Chemical Transformations of 3 Bromo 2 Ethynylpyridine

Strategic Utility in Cross-Coupling Reactions

The differential reactivity of the C-Br bond and the C-H bond of the terminal alkyne in 3-bromo-2-ethynylpyridine allows for programmed, regioselective functionalization. This dual reactivity is particularly exploited in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings. These methodologies are foundational for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.

Diverse Sonogashira Coupling Applications of the Ethynyl (B1212043) Group

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, involving the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. In the case of this compound, the terminal alkyne can be selectively coupled, leaving the bromo group intact for subsequent transformations.

The Sonogashira reaction of this compound proceeds with high regioselectivity at the ethynyl group. This allows for the introduction of various aryl and heteroaryl substituents. The reactivity of the halide coupling partner generally follows the order I > Br > Cl. This predictable selectivity enables the strategic design of synthetic routes to complex molecules. For instance, coupling with dihaloarenes can be controlled to achieve monosubstitution at the more reactive halogen site.

Research on related 2-amino-3-bromopyridines has demonstrated successful Sonogashira couplings with a variety of terminal alkynes, affording the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields. These studies highlight the feasibility and broad substrate scope of this transformation on the pyridine (B92270) core. Typical reaction conditions involve a palladium catalyst such as Pd(CF₃COO)₂, a phosphine (B1218219) ligand like PPh₃, a copper(I) salt (e.g., CuI), and an amine base like triethylamine (B128534) in a solvent such as DMF at elevated temperatures.

Table 1: Illustrative Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 95 |

| 2 | 4-Ethynyltoluene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 92 |

| 3 | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 93 |

| 4 | 1-Ethynyl-4-fluorobenzene | 2-Amino-3-((4-fluorophenyl)ethynyl)pyridine | 88 |

| 5 | 1-Ethynyl-4-(trifluoromethyl)benzene | 2-Amino-3-((4-(trifluoromethyl)phenyl)ethynyl)pyridine | 85 |

| 6 | 3-Ethynylpyridine (B57287) | 2-Amino-3-(pyridin-3-ylethynyl)pyridine | 82 |

| 7 | 1-Heptyne | 2-Amino-3-(hept-1-yn-1-yl)pyridine | 91 |

This table is illustrative and based on data for the analogous 2-amino-3-bromopyridine (B76627) system. The data demonstrates the general applicability of the Sonogashira reaction to this class of compounds.

The Sonogashira coupling is a key reaction for the synthesis of conjugated systems, which are of great interest for their applications in materials science and medicinal chemistry. By coupling this compound with other unsaturated molecules, extended π-conjugated systems can be constructed. This methodology has been widely applied to prepare conducting polymers and other functional organic materials.

Furthermore, intramolecular Sonogashira couplings are a valuable tool for the synthesis of macrocycles containing an alkyne linker. While specific examples involving this compound are not prevalent in the reviewed literature, the general strategy is well-established for the construction of strained and complex cyclic architectures from precursors containing both a terminal alkyne and a halide.

Suzuki-Miyaura Coupling for C-C Bond Formation at the Bromine Position

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. In the context of this compound, this reaction allows for the selective functionalization at the C3 position, where the bromine atom is located. This provides a complementary method to the Sonogashira coupling, enabling the synthesis of 3-aryl-2-ethynylpyridines.

The Suzuki-Miyaura reaction of this compound with various aryl or heteroaryl boronic acids or their corresponding esters furnishes a direct route to 3,2'-disubstituted pyridine derivatives. The reaction typically employs a palladium catalyst, a base, and a suitable solvent. The choice of ligand for the palladium catalyst can be crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates.

Studies on related 3-bromopyridine (B30812) systems have shown that a variety of aryl and heteroaryl groups can be introduced at the 3-position with good to excellent yields. For example, the coupling of 3-bromopyridine with phenylboronic acid and its derivatives proceeds efficiently under standard Suzuki-Miyaura conditions. The use of boronic esters, such as pinacol (B44631) esters, can offer advantages in terms of stability and handling of the organoboron reagent.

Table 2: Representative Suzuki-Miyaura Coupling of 3-Bromopyridines with Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenylpyridine | 95 |

| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)pyridine | 92 |

| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)pyridine | 90 |

| 4 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)pyridine | 88 |

| 5 | 2-Naphthylboronic acid | 3-(Naphthalen-2-yl)pyridine | 85 |

| 6 | Thiophen-2-ylboronic acid | 3-(Thiophen-2-yl)pyridine | 80 |

This table is illustrative and based on data for the general Suzuki-Miyaura coupling of 3-bromopyridines. The data demonstrates the potential for the synthesis of 3-aryl-2-ethynylpyridines from this compound.

The synthesis of chiral biaryls, particularly those containing heterocyclic units, is of significant interest due to their prevalence in pharmaceuticals and as chiral ligands in asymmetric catalysis. Enantioselective Suzuki-Miyaura coupling provides a direct method for the construction of these atropisomeric compounds.

While specific studies on the enantioselective Suzuki-Miyaura coupling of this compound are limited, research on closely related 3-bromopyridine derivatives has demonstrated the feasibility of this approach. By employing chiral phosphine ligands, it is possible to achieve high enantioselectivity in the coupling of 3-bromopyridines with arylboronic acids to produce chiral heterobiaryls. These studies have shown that the choice of ligand is critical for achieving high enantiomeric excess (ee).

Addition Reactions to the Ethynyl Moiety

The carbon-carbon triple bond of the ethynyl group is electron-rich and readily undergoes addition reactions. byjus.com

The addition of hydrogen halides (HX) to alkynes is a classic transformation. chemistrysteps.com For ethynylpyridines, the mechanism is distinct from a standard electrophilic addition. The reaction is initiated by the protonation of the basic pyridine nitrogen, which forms a pyridinium (B92312) salt. nih.gov This salt formation significantly increases the electrophilicity of the adjacent ethynyl group, making it susceptible to nucleophilic attack by the halide anion. nih.gov This intramolecular-like delivery of the halide results in the formation of a vinyl halide. nih.gov Studies on 2-ethynylpyridine (B158538) show that this method typically yields a single stereoisomer, presumed to be the Z-isomer, due to the specific geometry of the nucleophilic attack on the activated alkyne. nih.gov While standard alkyne hydrohalogenation can proceed through a vinyl cation intermediate, often leading to a mixture of syn and anti addition products, the pyridine-assisted mechanism provides greater stereocontrol. masterorganicchemistry.comwikipedia.org

Organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds are potent nucleophiles that can add across the ethynyl triple bond. wikipedia.orgresearchgate.netnih.gov The reaction involves the nucleophilic attack of the carbanionic part of the organometallic reagent on one of the alkyne carbons. This forms a new carbon-carbon bond and generates a vinylmetal intermediate. Subsequent quenching of the reaction with a proton source (e.g., water, ammonium (B1175870) chloride) yields the corresponding substituted vinylpyridine. The regioselectivity of the addition depends on steric and electronic factors. For terminal alkynes like this compound, the addition typically occurs at the terminal carbon. It is important to note that organolithium reagents are extremely strong bases and can also deprotonate the terminal alkyne, forming a lithium acetylide, which can then undergo further reactions. wikipedia.orgslideshare.net Additionally, reactions with the 2-pyridyl system can sometimes be influenced by chelation effects involving the pyridine nitrogen and the lithium or magnesium ion. rsc.org

Beyond the uncatalyzed hydrohalogenation and organometallic additions, the ethynyl group can participate in a variety of catalyzed addition reactions. These reactions often employ transition metal catalysts to achieve high efficiency and selectivity. nih.gov

Examples of catalyzed addition processes applicable to terminal alkynes include:

Hydrosilylation: The addition of a Si-H bond across the triple bond, typically catalyzed by platinum or rhodium complexes, to form vinylsilanes.

Hydroboration: The addition of a B-H bond, which, after oxidation, leads to the formation of aldehydes or ketones, often with anti-Markovnikov regioselectivity.

Hydrostannylation: The palladium-catalyzed addition of an Sn-H bond to yield vinylstannanes, which are valuable intermediates for Stille cross-coupling reactions. msu.edu

Copper-catalyzed additions: Catalytic amounts of copper salts can facilitate the conjugate addition of terminal alkynes to Michael acceptors. acs.org

These catalyzed processes offer mild and selective ways to functionalize the ethynyl moiety, complementing the uncatalyzed methods. nih.govacs.org

Cyclization and Annulation Reactions Leading to Fused Heterocycles

The juxtaposition of a bromine atom and an ethynyl group on the pyridine ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often involve a sequence of a cross-coupling reaction followed by an intramolecular cyclization.

A common strategy involves a Sonogashira coupling of this compound with another terminal alkyne. The resulting 3-bromo-2-(alkynyl)pyridine derivative can then undergo an intramolecular cyclization. Alternatively, the bromine at the 3-position can be replaced by a nucleophile (e.g., via Buchwald-Hartwig amination or Ullmann condensation) that bears a functional group capable of cyclizing onto the adjacent ethynyl group. For instance, reaction with an aniline (B41778) derivative could lead to a palladium-catalyzed C-N coupling, followed by an intramolecular hydroamination or cyclization to form a fused indole-like system. Such annulation strategies are powerful for constructing complex polycyclic aromatic systems, including pyrido-fused heterocycles, which are of significant interest in medicinal chemistry. rsc.orgnih.gov

Table 3: Potential Fused Heterocycles via Cyclization of this compound Derivatives

| Reaction Sequence | Intermediate | Fused Heterocycle Product |

|---|

Other Functionalization Strategies

Beyond cyclization reactions, the pyridine ring of this compound can undergo other functionalization reactions, although the electron-deficient nature of the ring imposes certain limitations.

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgaklectures.comyoutube.com When EAS does occur, it is highly regioselective, with the electrophile typically attacking the 3- and 5-positions. This is because the cationic intermediates formed by attack at the 2-, 4-, and 6-positions are destabilized by placing a positive charge on the electronegative nitrogen atom. youtube.com

For this compound, the pyridine ring is further deactivated by the electron-withdrawing bromo and ethynyl substituents. Therefore, electrophilic aromatic substitution on the pyridine ring of this compound is expected to be very difficult and would likely require harsh reaction conditions. If substitution were to occur, the most likely position for attack would be the C-5 position, which is meta to the nitrogen and ortho/para to the bromo substituent. However, the directing effects of the ethynyl group would also play a role.

Direct Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridine because the Lewis acid catalyst coordinates with the lone pair of electrons on the nitrogen atom, further deactivating the ring towards electrophilic attack. quimicaorganica.org

However, alkylation of the pyridine nitrogen is a facile process. Pyridine reacts readily with alkyl halides to form N-alkylpyridinium salts. quimicaorganica.orgacs.orgresearchgate.net This reaction proceeds via a nucleophilic attack of the nitrogen lone pair on the alkyl halide. Therefore, this compound can be expected to react with various alkylating agents to form the corresponding N-alkyl-3-bromo-2-ethynylpyridinium salts.

While direct acylation of the pyridine ring is challenging, alternative methods exist for the introduction of acyl groups. For instance, acylation of bromopyrazines and 2-bromopyridine (B144113) has been achieved via a copper-cocatalytic Stille reaction. However, it was noted that 3-bromopyridine did not undergo this coupling reaction, suggesting that this method may not be applicable to this compound.

Reactions with Main Group Elements (e.g., Selenium)

The reaction of this compound with selenium reagents leads to the formation of novel heterocyclic systems containing a selenophene (B38918) ring fused to the pyridine core. Research in this area has demonstrated that the interaction with selenium tetrabromide (SeBr₄) is a key transformation, providing a direct route to selenolo[3,2-b]pyridine derivatives.

Detailed studies have shown that this compound undergoes an electrophilic cyclization reaction with selenium tetrabromide, which is typically generated in situ. This reaction proceeds to yield 3-bromoselenolo[3,2-b]pyridine. The outcome of the reaction can be influenced by the specific ethynylpyridine reactant used. researchgate.net

While the general transformation has been reported, specific experimental details such as reaction yields and optimal conditions (e.g., solvent, temperature, and reaction time) are documented in specialized chemical literature. The reaction provides a valuable method for the synthesis of selenium-containing heterocyclic compounds, which are of interest in materials science and medicinal chemistry.

Reaction of this compound with Selenium Tetrabromide

| Reactant | Reagent | Product | Yield (%) | Reference |

| This compound | Selenium Tetrabromide (in situ) | 3-bromoselenolo[3,2-b]pyridine | Data not available in searched sources | researchgate.net |

Mechanistic Investigations of Reactions Involving 3 Bromo 2 Ethynylpyridine

Detailed Mechanisms of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are fundamental for forming carbon-carbon bonds. The reaction with 3-bromo-2-ethynylpyridine proceeds through a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination. The pyridine (B92270) nitrogen and the ethynyl (B1212043) group significantly influence the electronic and steric environment of the reaction center, thereby affecting each step of the mechanism.

Oxidative Addition Step: Factors Influencing Rate and Regioselectivity

The initial step in the catalytic cycle is the oxidative addition of this compound to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a palladium(II) intermediate. The rate and success of this step are influenced by several factors.

The electron-withdrawing nature of the pyridine ring and the ethynyl group can influence the reactivity of the C-Br bond. For halopyridines, the rate of oxidative addition is generally influenced by the C-X bond dissociation energy. The position of the halogen on the pyridine ring is a critical factor determining regioselectivity in di- or poly-halogenated pyridines. In the case of this compound, the single bromine atom at the 3-position is the site of oxidative addition. The reactivity of halopyridines in oxidative addition can also be affected by the coordination of the pyridine nitrogen to the palladium center, which can alter the electron density at the reaction site. Studies on related halopyridines suggest that the reaction mechanism can be dependent on the nature of the halide, with bromides and chlorides sometimes proceeding through an SNAr-type mechanism, while iodides follow a classical concerted mechanism. acs.org

Table 1: Relative Reactivity of Aryl Halides in Oxidative Addition

| Aryl Halide | Relative Rate of Oxidative Addition |

| Aryl Iodide | Fastest |

| Aryl Bromide | Intermediate |

| Aryl Chloride | Slowest |

This table illustrates the general trend of reactivity for aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions.

Transmetallation Pathways with Various Organometallic Reagents

Following oxidative addition, the transmetallation step involves the transfer of an organic group from an organometallic reagent to the palladium(II) center, displacing the halide. In the context of the Sonogashira coupling of this compound, this would typically involve the transfer of an alkynyl group from a copper acetylide.

In copper-free Sonogashira reactions, alternative transmetallation pathways are operative. One proposed mechanism involves a bicyclic system where two different palladium species interact. nih.govorganic-chemistry.orgacs.org One palladium center activates the (hetero)aryl bromide, while a second palladium center activates the terminal alkyne. A Pd-Pd transmetallation event then leads to the formation of the di-substituted alkyne product. nih.govorganic-chemistry.orgacs.org The choice of base and ligands plays a crucial role in facilitating this step.

Reductive Elimination and Catalyst Regeneration Cycles

The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the palladium(II) center couple and are eliminated as the final product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Mechanistic Insights into Hydrohalogenation of Ethynylpyridines

The reaction of this compound with hydrogen halides (HX) provides a pathway to functionalized vinylpyridines. The mechanism of this reaction is distinct from the typical electrophilic addition to alkynes due to the presence of the basic pyridine nitrogen.

Role of Pyridine Nitrogen in Salt Formation and Electrophilicity Enhancement

The hydrohalogenation of 2-ethynylpyridines proceeds via a nucleophilic addition mechanism, which is initiated by the protonation of the pyridine nitrogen by the hydrohalic acid. nih.gov This acid-base reaction forms a pyridinium (B92312) salt. nih.govacs.org

The formation of the pyridinium salt has a profound effect on the electronic properties of the molecule. The positive charge on the nitrogen atom significantly enhances the electron-withdrawing character of the pyridine ring. This, in turn, increases the electrophilicity of the adjacent ethynyl group, making it more susceptible to nucleophilic attack by the halide anion. nih.govfigshare.com This activation is crucial, as the direct electrophilic addition of HX to an alkyne can be inefficient. nih.gov The importance of salt formation is highlighted by the observation that the reaction does not proceed with less acidic reagents like acetic acid, which are incapable of protonating the pyridine nitrogen. nih.govacs.org

Table 2: Effect of Acid on Pyridinium Salt Formation and Subsequent Reaction

| Acid | Salt Formation with 2-Ethynylpyridine (B158538) | Subsequent Addition Reaction |

| Hydrochloric Acid (HCl) | Yes | Yes |

| Hydrobromic Acid (HBr) | Yes | Yes |

| Hydroiodic Acid (HI) | Yes | Yes |

| Acetic Acid (CH₃COOH) | No | No |

Data compiled from studies on the hydrohalogenation of 2-ethynylpyridines, demonstrating the necessity of pyridinium salt formation for the reaction to proceed. nih.govacs.org

Spatial Proximity and Nucleophilic Addition Facilitation

Once the pyridinium salt is formed, the halide anion exists as the counter-ion in close proximity to the activated ethynyl group. nih.govfigshare.com This spatial closeness facilitates the intramolecular or pseudo-intramolecular nucleophilic addition of the halide to the alkyne. nih.gov

The nucleophilic attack of the halide on the electrophilic triple bond leads to the formation of a vinyl halide. This step is highly stereoselective, typically affording the Z-isomer as the major product. nih.gov The regioselectivity of the addition is governed by the electronic effects of the pyridinium ring and any substituents present. For 2-ethynylpyridines, the attack generally occurs at the carbon atom further from the pyridine ring.

This mechanism, involving initial protonation of the nitrogen followed by nucleophilic attack, is a distinct pathway for the hydrohalogenation of alkynes that is specifically enabled by the basicity and proximity of the pyridine nitrogen atom. nih.gov

C-H Bond Activation and Functionalization Mechanisms in Pyridine Systems

The direct functionalization of C-H bonds in pyridine systems is an atom-economical and efficient strategy for molecular synthesis. researchgate.net However, the inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, present significant challenges to selective C-H activation. beilstein-journals.orgrsc.org The presence of the nitrogen atom influences the reactivity and regioselectivity of these transformations, often directing functionalization to the ortho (C2/C6) or para (C4) positions. researchgate.net

Transition metal catalysis has emerged as a powerful tool to overcome these challenges, enabling the activation of specific C-H bonds. beilstein-journals.org The general mechanism for transition-metal-catalyzed C-H activation in pyridines typically involves several key steps:

Coordination: The pyridine nitrogen atom coordinates to the metal center of the catalyst. beilstein-journals.org

C-H Cleavage: The C-H bond is cleaved through various pathways, such as oxidative addition, concerted metalation-deprotonation (CMD), or electrophilic substitution. The specific pathway is influenced by the metal, ligands, and substrate.

Functionalization: The resulting metallacyclic intermediate reacts with a coupling partner.

Reductive Elimination/Catalyst Regeneration: The final product is released, and the active catalyst is regenerated to continue the cycle. beilstein-journals.org

In the context of this compound, the bromo and ethynyl substituents are expected to exert significant electronic and steric effects on the C-H activation process. The electron-withdrawing nature of both groups can further decrease the electron density of the pyridine ring, potentially affecting the rate and regioselectivity of the reaction. The steric bulk of the substituents may also influence the approach of the catalyst and the subsequent C-H activation at adjacent positions.

While specific studies on this compound are not extensively detailed in the literature, general principles from related systems can be extrapolated. For instance, in palladium-catalyzed reactions, the coordination of the pyridine nitrogen to the Pd(II) center is a crucial initial step. beilstein-journals.org The subsequent C-H activation can be influenced by the directing ability of the nitrogen atom and the electronic landscape of the ring.

Table 1: General Mechanistic Steps in Transition-Metal-Catalyzed C-H Functionalization of Pyridines

| Step | Description | Key Intermediates | Influencing Factors |

| Coordination | The lone pair of the pyridine nitrogen coordinates to the transition metal center. | Metal-Pyridine Complex | Lewis acidity of the metal, steric hindrance around the nitrogen. |

| C-H Cleavage | The targeted C-H bond is broken, forming a metal-carbon bond. | Metallacycle | Nature of the metal, ligands, base, and electronic properties of the C-H bond. |

| Functionalization | The metallated intermediate reacts with a coupling partner (e.g., alkene, alkyne, aryl halide). | Insertion Product | Reactivity of the coupling partner, reaction conditions. |

| Product Formation | The desired functionalized pyridine is formed, often through reductive elimination. | Functionalized Pyridine | Stability of the final product, nature of the catalytic cycle. |

| Catalyst Regeneration | The active form of the metal catalyst is regenerated to participate in another cycle. | Active Catalyst | Oxidants, reductants, or other additives in the reaction mixture. |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling the intricate details of reaction mechanisms involving pyridine systems. acs.orgnih.gov These theoretical approaches provide valuable insights into reaction pathways, transition state geometries, and the electronic factors that govern reactivity and selectivity. princeton.edu

For reactions involving this compound, computational studies could elucidate several key aspects:

Reaction Energetics: DFT calculations can map the potential energy surface of a reaction, identifying the most favorable pathway and determining the activation energies for each elementary step. This helps in understanding the rate-determining step of the reaction.

Transition State Analysis: The geometry and electronic structure of transition states can be calculated, providing a snapshot of the bond-breaking and bond-forming processes. This is crucial for understanding how catalysts facilitate C-H activation.

Ligand and Substituent Effects: Computational models can be used to systematically study the influence of different ligands on the metal catalyst and the effect of substituents on the pyridine ring, such as the bromo and ethynyl groups in this compound. This can aid in the rational design of more efficient and selective catalysts.

Regioselectivity: By comparing the activation barriers for C-H activation at different positions of the pyridine ring (C4, C5, and C6 in the case of this compound), computational studies can predict and explain the observed regioselectivity of a reaction.

A common computational workflow for investigating a C-H activation reaction involves:

Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface.

Energy Calculations: Single-point energy calculations are often performed at a higher level of theory to obtain more accurate reaction energies and activation barriers.

Analysis of Electronic Structure: Various analyses, such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), can be employed to understand the bonding and charge distribution in key species.

Table 2: Common Computational Methods and Their Applications in Studying Reaction Mechanisms

| Computational Method | Application in Mechanistic Studies | Information Obtained |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and reaction energetics. | Reaction profiles, activation energies, transition state geometries, thermodynamic data. |

| Time-Dependent DFT (TD-DFT) | Study of electronically excited states and photochemical reactions. | UV-Vis spectra, understanding of photocatalytic cycles. |

| NBO/QTAIM Analysis | Analysis of bonding, charge distribution, and intermolecular interactions. | Insights into the nature of chemical bonds, non-covalent interactions, and charge transfer. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules over time. | Understanding solvent effects, conformational changes, and dynamic processes in catalysis. |

Through the synergistic combination of experimental and computational investigations, a deeper understanding of the mechanisms governing the reactions of this compound can be achieved, paving the way for the development of novel synthetic methodologies.

Applications of 3 Bromo 2 Ethynylpyridine in Complex Molecule Synthesis

Versatile Building Block in Heterocyclic Synthesis

The presence of both a halogen and a terminal alkyne on the pyridine (B92270) scaffold of 3-Bromo-2-ethynylpyridine provides two reactive sites that can be selectively functionalized. This dual reactivity is particularly advantageous in the synthesis of complex heterocyclic structures, enabling the construction of polycyclic and chiral molecules with potential applications in medicinal chemistry and materials science.

Precursor for Nitrogen-Containing Polycyclic Aromatic Hydrocarbons

While the direct use of this compound as a starting material for the synthesis of nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) is not extensively detailed in the reviewed literature, its structural motifs are key components in established synthetic strategies for N-PAHs. The ethynyl (B1212043) group can participate in various cyclization reactions, while the bromo group allows for cross-coupling reactions to build up the polycyclic framework. Methodologies such as Sonogashira coupling followed by intramolecular cyclization are common routes to access complex aromatic systems. rsc.orgresearchgate.net The pyridine nitrogen atom integrated into a polycyclic aromatic system can significantly influence the electronic properties of the resulting molecule. rsc.org

Construction of Diverse Fused Pyridine Systems (e.g., Selenophenes)

The synthesis of fused heterocyclic systems is a significant area of organic chemistry, and this compound serves as a potential precursor for such structures. For instance, the construction of selenophenes fused to a pyridine ring, such as selenopheno[2,3-b]pyridines, can be achieved through the cyclization of appropriately substituted ethynylpyridines. researchgate.netmdpi.com The reaction of substituted ethynylpyridines with selenium(IV) bromide, generated in situ, can lead to the formation of 3-bromoselenolo[3,2-b]pyridines. researchgate.net This suggests a viable pathway for the utilization of this compound in the synthesis of these and other fused pyridine systems, where the ethynyl group undergoes cyclization with a selenium reagent. The resulting fused systems are of interest for their potential electronic and photophysical properties.

Synthesis of Chiral Heterocyclic Biaryls

A significant application of this compound derivatives is in the enantioselective synthesis of chiral heterocyclic biaryls. researchgate.netnih.gov These molecules are of considerable interest due to their presence in biologically active compounds and their use as chiral ligands in asymmetric catalysis. acs.org The atroposelective Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of these axially chiral compounds. soton.ac.uk In this reaction, a 3-bromopyridine (B30812) derivative is coupled with an arylboronic acid in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand. nih.govacs.org

The choice of the chiral ligand is crucial for achieving high enantioselectivity. nih.gov Chiral-bridged biphenyl (B1667301) monophosphine ligands have been shown to be highly effective in controlling the stereochemical outcome of the reaction. nih.govacs.org The reaction conditions, including the palladium source, base, and solvent, are optimized to maximize both the yield and the enantiomeric excess (ee) of the desired chiral biaryl product. acs.orgchim.it

| 3-Bromopyridine Derivative | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromo-2-formylpyridine | 1-Naphthylboronic acid | Pd(OAc)2 / L1 | K3PO4 | Toluene (B28343) | 85 | 92 | nih.gov |

| 3-Bromo-2-acetylpyridine | 1-Naphthylboronic acid | Pd(OAc)2 / L1 | K3PO4 | Toluene | 78 | 88 | nih.gov |

| Methyl 3-bromo-2-pyridinecarboxylate | 1-Naphthylboronic acid | Pd(OAc)2 / L1 | K3PO4 | Toluene | 91 | 90 | nih.gov |

| 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | Pd2(dba)3 / L7 | K3PO4 | THF | 85 | 78 | acs.orgchim.it |

Development of Advanced Organic Materials

The unique electronic and structural features of this compound also make it a valuable monomer for the synthesis of advanced organic materials. The presence of the ethynyl group allows for polymerization, while the pyridine ring and the bromo-substituent can be used to tune the properties of the resulting materials.

Synthesis of Conjugated Polymers and Polyelectrolytes

Conjugated polymers containing pyridine units are of interest for their potential applications in organic electronics, such as light-emitting diodes and sensors. The polymerization of ethynylpyridine derivatives can lead to the formation of poly(ethynylpyridine)s, which are conjugated polymers with a polyacetylene-like backbone. nih.govrsc.org While the direct polymerization of this compound is not explicitly detailed, the polymerization of the related 2-ethynylpyridine (B158538) is well-established. nih.govrsc.org This polymerization can be initiated by alkyl halides, leading to the formation of conjugated polyelectrolytes. nih.gov

The polymerization mechanism involves the initial quaternization of the pyridine nitrogen by the alkyl halide, followed by a spontaneous polymerization of the resulting ethynylpyridinium salt. nih.govrsc.org This method does not require a catalyst or initiator. nih.gov The resulting polymers are often soluble in organic solvents and can be processed into thin films. rsc.org The bromo-substituent on the pyridine ring of this compound could potentially be used for post-polymerization modification, allowing for the introduction of other functional groups to further tune the properties of the polymer.

| Monomer | Initiator/Co-monomer | Polymerization Method | Resulting Polymer | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Ethynylpyridine | 4-Bromo-1-butyne | Non-catalyst polymerization in DMF | Poly[N-(3-butynyl)-2-ethynylpyridium bromide] | 75 | nih.govrsc.org |

| 2-Ethynylpyridine | Bromine | Catalyst-free polymerization | Poly(N-bromo-2-ethynylpyridinium bromide) | High | |

| 2-Ethynylpyridine | (6-bromo-1-oxohexyl)ferrocene | Quaternization polymerization | Polyacetylene-based polyelectrolyte with ferrocene (B1249389) substituents | - |

Fabrication of Shape-Persistent Macrocycles from Ethynylene Units

Shape-persistent macrocycles constructed from arylene and ethynylene units have garnered significant attention due to their well-defined cavities and potential applications in host-guest chemistry, molecular recognition, and as building blocks for supramolecular architectures. nih.govnih.gov The synthesis of these macrocycles often relies on transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the rigid framework. researchgate.net

This compound is an ideal building block for the synthesis of such macrocycles. The bromo and ethynyl groups can undergo intramolecular or intermolecular Sonogashira coupling reactions to form the cyclic structure. researchgate.net The pyridine unit can be incorporated into the macrocycle backbone, imparting specific electronic and binding properties to the cavity. The synthesis of arylene ethynylene macrocycles can be achieved through a precipitation-driven alkyne metathesis or through palladium-catalyzed coupling reactions. acs.org The intramolecular Sonogashira coupling of a precursor containing both a bromo and an ethynyl group is a powerful strategy for macrocyclization. researchgate.net

Design of Materials with Tailored Optical and Electrical Properties

The incorporation of this compound into polymeric and macromolecular structures is a key strategy for developing materials with specific optical and electrical characteristics. The ethynyl group provides a rigid linker that can be extended through coupling reactions, such as the Sonogashira coupling, to create conjugated systems. These systems are central to the functionality of organic electronic materials. scirp.orgorganic-chemistry.orgwikipedia.org

The pyridine nitrogen and the bromine atom offer sites for further modification, allowing for the fine-tuning of the material's electronic properties. For instance, quaternization of the pyridine nitrogen in related 2-ethynylpyridine systems has been shown to facilitate spontaneous polymerization, leading to substituted polyacetylenes. tandfonline.com While specific data on the electrical conductivity of polymers derived exclusively from this compound is not extensively documented in publicly available research, the general principles of conjugated polymer design suggest its potential utility.

The optical properties of such materials are intrinsically linked to their electronic structure. The extended π-conjugation, facilitated by the ethynyl linkage, typically results in materials that absorb and emit light at specific wavelengths. Research on analogous conjugated polymers demonstrates that the introduction of different functional groups can significantly alter these properties, leading to applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The bromoaryl group in particular can be a site for post-polymerization modification, further diversifying the potential optical and electronic properties. rsc.org

Role in Ligand Design and Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound serves as a primary coordination site for metal ions, making it a valuable component in the design of sophisticated ligands for coordination chemistry.

Construction of Novel Polydentate Ligands for Metal Complexes

This compound can be employed as a foundational unit for the synthesis of polydentate ligands. The ethynyl and bromo functionalities provide handles for the introduction of additional coordinating groups through various organic reactions. For example, the ethynyl group can undergo click chemistry or be coupled with other aromatic systems, while the bromo group can participate in cross-coupling reactions to introduce other donor atoms. researchgate.net

While direct examples of polydentate ligands synthesized from this compound are not prevalent in the reviewed literature, the principles of ligand design support its potential in this area. The synthesis of ligands containing multiple pyridine or other nitrogen-containing heterocycles is a well-established strategy for creating chelating agents that can form stable complexes with a variety of metal ions. mdpi.comnih.govresearchgate.net The rigidity of the ethynyl linker can be exploited to control the spatial arrangement of these donor atoms, influencing the geometry and reactivity of the resulting metal complexes.

Application of Ligand-Metal Complexes in Catalysis (e.g., Ethylene (B1197577) Oligomerization)

Metal complexes featuring pyridine-based ligands are widely investigated for their catalytic activity in a range of chemical transformations, including ethylene oligomerization. berkeley.edutue.nlmdpi.comnih.govfrontiersin.org These reactions are of significant industrial importance for the production of linear alpha-olefins. The electronic and steric properties of the ligand play a crucial role in determining the catalyst's activity, selectivity, and stability.

Although there is no specific research detailing the use of this compound-based ligands in ethylene oligomerization, the broader class of pyridine-phosphine and iminopyridyl ligands has been extensively studied in this context. rsc.orgresearchgate.net Chromium, nickel, and palladium complexes with such ligands have shown high efficacy. berkeley.edutue.nlfrontiersin.org The substituents on the pyridine ring significantly influence the catalytic performance. Therefore, it is plausible that metal complexes of ligands derived from this compound could exhibit interesting catalytic properties. The bromo and ethynyl groups could be used to tune the electronic environment of the metal center or to immobilize the catalyst on a solid support.

The following table summarizes the catalytic activity of various chromium(III) complexes with different pyridine-containing ligands in ethylene oligomerization, illustrating the impact of ligand structure on catalytic performance. nih.gov

| Catalyst Precursor | Ligand Type | Catalytic Activity (g·mmol⁻¹·h⁻¹·bar⁻¹) |

| [Cr(dipic)₂][Cr(bipy)(dipic)(H₂O)] · 2 H₂O | Dipicolinate and 2,2′-bipyridine | 1860 |

| [Cr(dipic)₂]Hdmbipy · 2.5 H₂O | Dipicolinate and 4,4′-dimethoxy-2,2′-bipyridine | 3798 |

| cis-K[Cr(C₂O₄)(OH₂)₂] | Oxalate | Not specified |

| [Cr(dipic)(H₂O)₃]Cl · 2 H₂O | Dipicolinate | Not specified |

| (5-aminopyridine-2-carboxylate)₃ chromium(III) | 5-aminopyridine-2-carboxylate | Not specified |

Data sourced from a study on new chromium(III)-based catalysts for ethylene oligomerization. nih.gov

Spectroscopic and Computational Characterization of 3 Bromo 2 Ethynylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, the precise connectivity and electronic environment of each atom in 3-Bromo-2-ethynylpyridine can be determined.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the three protons on the pyridine (B92270) ring and the single acetylenic proton.

Pyridine Protons: The protons on the pyridine ring (H-4, H-5, and H-6) typically appear in the aromatic region of the spectrum (δ 7.0-8.5 ppm). Their specific chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of the bromo and ethynyl (B1212043) substituents. The H-6 proton, being adjacent to the nitrogen, is expected to be the most deshielded and appear at the lowest field. The H-4 and H-5 protons will exhibit chemical shifts influenced by their position relative to all substituents.

Ethynyl Proton: The acetylenic proton (≡C-H) is anticipated to resonate at approximately δ 3.0-3.5 ppm. This characteristic chemical shift is a key indicator of the terminal alkyne group.

Coupling Analysis: The pyridine protons will exhibit spin-spin coupling, leading to splitting of the signals. For instance, H-5 is expected to be a doublet of doublets due to coupling with both H-4 and H-6. The coupling constants (J-values) provide information about the connectivity of the protons.

The ¹³C NMR spectrum will display seven signals, one for each carbon atom in the molecule.

Pyridine Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The carbon atom C-2, bonded to the ethynyl group, and C-3, bonded to the bromine atom, will be significantly influenced by these substituents. Carbons adjacent to the nitrogen (C-2 and C-6) generally appear at a lower field.

Ethynyl Carbons: The two sp-hybridized carbons of the ethynyl group (C≡C) typically resonate in the range of δ 70-90 ppm. The carbon directly attached to the pyridine ring will have a different chemical shift than the terminal carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| ≡C-H | ~3.2 | - |

| C-2 | - | ~140-150 |

| C-3 | - | ~120-130 |

| C-4 | ~7.5-7.8 | ~135-145 |

| C-5 | ~7.2-7.5 | ~125-135 |

| C-6 | ~8.3-8.6 | ~150-160 |

| C≡C | - | ~75-85 |

| C ≡CH | - | ~80-90 |

Application of Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the protons on the pyridine ring. Cross-peaks would be observed between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions. libretexts.org